3-Amino-5-iodobenzoic acid CAS number and properties
3-Amino-5-iodobenzoic acid CAS number and properties
An In-depth Technical Guide to 3-Amino-5-iodobenzoic Acid: Synthesis, Properties, and Applications
Introduction
Substituted benzoic acids represent a cornerstone scaffold in medicinal chemistry and materials science. Their rigid aromatic core, coupled with the versatile reactivity of the carboxylic acid and other substituents, allows for the systematic development of molecules with tailored biological activities and material properties. Among these, halogenated aminobenzoic acids are particularly valuable as chemical intermediates. This guide provides a comprehensive technical overview of 3-Amino-5-iodobenzoic acid, a key building block whose unique substitution pattern offers significant strategic advantages in the synthesis of complex organic molecules, particularly within the realm of pharmaceutical research and development.[1][2] We will explore its chemical identity, synthetic routes, reactivity, and critical role in modern drug discovery.
Chemical Identity and Core Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. 3-Amino-5-iodobenzoic acid is identified by the CAS Number 102153-73-1 .[1][3] Its structure features a benzoic acid core with an amino group and an iodine atom positioned meta to each other, a configuration that dictates its reactivity and synthetic utility.
Table 1: Physicochemical Properties of 3-Amino-5-iodobenzoic Acid
| Property | Value | Source(s) |
| CAS Number | 102153-73-1 | [1][3] |
| Molecular Formula | C₇H₆INO₂ | [3] |
| Molecular Weight | 263.03 g/mol | [1][3] |
| Purity | Typically ≥97% | [3] |
| InChI Key | KBYLCDHIWWCZLX-UHFFFAOYSA-N | [1] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [3] |
Synthesis and Purification
The regioselective synthesis of polysubstituted benzene rings is a classic challenge in organic chemistry. For 3-Amino-5-iodobenzoic acid, controlling the placement of the three distinct functional groups is paramount. While direct iodination of 3-aminobenzoic acid is possible, multi-step routes often provide superior control and yield, which is critical for pharmaceutical applications.[1][4]
Strategic Synthesis via a Nitro-Intermediate
A robust and scalable synthetic strategy involves the sequential introduction of functional groups, leveraging their directing effects to ensure the desired substitution pattern. This multi-step process allows for precise control over the regiochemistry, which is essential for preparing specific isomers.[1][4][5]
The causality behind this experimental choice is rooted in the principles of electrophilic aromatic substitution:
-
Nitration: A nitro group is first introduced. The nitro group is a strong deactivating group and a meta-director, which controls the regioselectivity of subsequent reactions.[1]
-
Iodination: The C2-amino group is converted to an iodide, often via a Sandmeyer-type reaction, which transforms an amino group into a halide through a diazonium salt intermediate.[1][4]
-
Reduction: Finally, the nitro group is reduced to the target C3-amino group, yielding the desired product.[1][4]
Caption: A generalized workflow for the regioselective synthesis of amino-iodobenzoates.
Detailed Experimental Protocol: Synthesis via Iodination of 3-Aminobenzoic Acid
This protocol describes an alternative route involving direct electrophilic aromatic substitution, where the outcome is governed by the combined directing effects of the existing substituents.
-
Principle of Regioselectivity: The amino (-NH₂) group is a powerful activating ortho, para-director, while the carboxylic acid (-COOH) group is a deactivating meta-director. When iodinating 3-aminobenzoic acid, these effects work in concert. The C5 position is ortho to the activating amino group and meta to the deactivating carboxylic acid group, making it the most electronically favorable site for electrophilic attack.[1]
Step 1: Diazotization of 3-Aminobenzoic Acid
-
In a flask cooled to 0-5°C in an ice-salt bath, dissolve 3-aminobenzoic acid in an aqueous solution of hydrochloric acid.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C. Stir for 30 minutes until the formation of the diazonium salt is complete. The presence of nitrous acid can be tested with starch-iodide paper.
Step 2: Iodination (Sandmeyer-type Reaction)
-
In a separate beaker, dissolve potassium iodide (KI) in water.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) for approximately one hour to ensure the complete decomposition of the diazonium salt.
Step 3: Isolation and Purification
-
Cool the reaction mixture in an ice bath to precipitate the crude 3-Amino-5-iodobenzoic acid.
-
Collect the crude product by vacuum filtration and wash it with cold water to remove inorganic salts.
-
For purification, recrystallize the crude solid from an ethanol/water mixture.[1] Dissolve the product in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to form pure crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.
Step 4: Purity Validation
-
Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at λ = 254 nm), comparing the retention time to a known standard.[1]
-
Confirm the melting point of the purified product.
Spectroscopic Characterization and Structural Elucidation
Unequivocal structural confirmation is a prerequisite for any further application. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for the detailed structural elucidation of 3-Amino-5-iodobenzoic acid.[1]
-
Proton (¹H) NMR Spectroscopy: This technique confirms the substitution pattern on the aromatic ring. The aromatic region will display distinct signals for the non-equivalent protons. While specific data for the 3-amino-5-iodo isomer is not detailed in the provided search results, the principles of analysis are universal. For the related isomer, 2-amino-5-iodobenzoic acid, ¹H NMR data in DMSO-d₆ shows signals at approximately 7.95 ppm, 7.47 ppm, and 6.63 ppm, corresponding to the aromatic protons.[1][6] The chemical shifts and coupling patterns (splitting) of the aromatic protons are key identifiers of the substitution pattern.
-
Carbon-13 (¹³C) NMR Spectroscopy: This complements ¹H NMR by providing a map of the molecule's carbon framework. Each unique carbon atom (the carboxylic acid carbon, the iodine-bearing carbon, the amine-substituted carbon, and the other aromatic carbons) will give a distinct signal, with its chemical shift influenced by its electronic environment.[1]
Chemical Reactivity and Applications in Drug Discovery
The synthetic value of 3-Amino-5-iodobenzoic acid lies in the distinct reactivity of its three functional groups, making it a versatile building block for more complex molecules.[1]
Key Sites of Reactivity
-
The Iodine Atom: As an aryl iodide, the iodine atom is a key site for chemical transformation. It is an excellent leaving group in various nucleophilic substitution reactions and, critically, a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.[1]
-
The Amino Group: The nucleophilic amino group can be readily acylated, alkylated, or used in the formation of amides, sulfonamides, and other functional groups.
-
The Carboxylic Acid Group: This group can be converted into esters, amides, or acid chlorides, providing another point for molecular elaboration.
Caption: Role of 3-Amino-5-iodobenzoic acid as a versatile synthetic building block.
Role in Pharmaceutical Research
Substituted benzoic acid scaffolds are foundational in a vast number of bioactive molecules.[1] The structure of 3-Amino-5-iodobenzoic acid allows for the systematic exploration of structure-activity relationships (SAR), a critical process in drug discovery. By independently modifying the three functional groups, chemists can generate large libraries of related compounds to optimize potency, selectivity, and pharmacokinetic properties. For instance, such scaffolds have been used to develop inhibitors of anti-apoptotic proteins, which are key targets in cancer therapy.[1]
Safety and Handling
Disclaimer: This information is based on safety data for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) for 3-Amino-5-iodobenzoic acid before handling.
Hazard Identification:
-
Similar iodo- and aminobenzoic acids are classified as causing skin irritation and serious eye irritation.[7][8]
-
May cause respiratory irritation.[9]
-
Some related compounds may cause damage to organs through prolonged or repeated exposure.
Recommended Precautions:
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[7] Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[9] Wash hands and face thoroughly after handling.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles).[7][9] In case of insufficient ventilation, wear suitable respiratory protection.[9]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[7] The product may be sensitive to light and moisture.
Conclusion
3-Amino-5-iodobenzoic acid is more than just a chemical reagent; it is a strategic tool for molecular design. Its defined regiochemistry and the orthogonal reactivity of its functional groups provide chemists with a reliable and versatile platform for constructing complex molecular architectures. From its controlled synthesis to its application in building libraries for drug discovery, this compound embodies the principles of a modern chemical building block. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage its potential in the development of novel pharmaceuticals and advanced materials.
References
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Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis . ResearchGate. [Link]
- Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
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3-5'-DIAMINOBENZOIC ACID FOR SYNTHESIS MSDS . Loba Chemie. [Link]
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Methyl 3-amino-5-iodobenzoate . PubChem. [Link]
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Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis . Korea University Pure. [Link]
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Supplementary Information . The Royal Society of Chemistry. [Link]
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Supporting information . The Royal Society of Chemistry. [Link]
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m-IODOBENZOIC ACID . Organic Syntheses Procedure. [Link]
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Synthesis of 3‐Amino‐2‐iodo‐5‐halobenzoates 9 . ResearchGate. [Link]
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Supporting Information . The Royal Society of Chemistry. [Link]
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications . PMC. [Link]
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